N,N-dicyclohexyl-2,6-difluorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dicyclohexyl-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F2NO/c20-16-12-7-13-17(21)18(16)19(23)22(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h7,12-15H,1-6,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPWFVMOAARJJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196792 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Strategic Route Design for N,n Dicyclohexyl 2,6 Difluorobenzamide
Retrosynthetic Analysis of N,N-dicyclohexyl-2,6-difluorobenzamide Target Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide C-N bond. This is a standard approach for amides, as they are commonly synthesized by forming this bond. amazonaws.com
This primary disconnection yields two key synthons: a 2,6-difluorobenzoyl cation equivalent and a dicyclohexylamide anion equivalent. These synthons correspond to the practical starting materials: an activated 2,6-difluorobenzoic acid derivative and dicyclohexylamine (B1670486).
Target: this compound
Disconnection: Amide C-N bond
Precursors: 2,6-difluorobenzoic acid and Dicyclohexylamine
The 2,6-difluorobenzoic acid itself requires activation to facilitate the reaction with the secondary amine, dicyclohexylamine, which is a relatively poor nucleophile due to the steric bulk of the two cyclohexyl groups.
Classical and Modern Approaches to Benzamide (B126) Synthesis Applied to this compound
The formation of the amide bond between 2,6-difluorobenzoic acid and dicyclohexylamine is the crucial step in the synthesis of the target molecule. Due to the sterically demanding nature of dicyclohexylamine, methods that proceed through highly reactive intermediates are generally required.
A common and effective strategy for forming amide bonds, particularly challenging ones, is the activation of the carboxylic acid component. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.
Acyl Chlorides: One of the most traditional methods involves converting 2,6-difluorobenzoic acid into its corresponding acyl chloride, 2,6-difluorobenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The highly reactive acyl chloride can then react with dicyclohexylamine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the HCl byproduct.
Coupling Reagents: Modern peptide coupling chemistry offers a wide array of reagents that facilitate amide bond formation under milder conditions, minimizing side reactions. These reagents activate the carboxylic acid in situ. For the synthesis of this compound, carbodiimides are particularly relevant.
N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a powerful dehydrating agent used to promote the formation of amides by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. researchgate.net This intermediate is then attacked by the amine. A common additive, 1-hydroxybenzotriazole (B26582) (HOBt), is often used with DCC to suppress side reactions, such as the formation of the stable N-acylurea byproduct, and to increase reaction rates. researchgate.net
EDC·HCl: A water-soluble analogue of DCC, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), is also widely used. researchgate.net It functions similarly to DCC, but the urea (B33335) byproduct is water-soluble, simplifying purification. researchgate.net
The general mechanism for carbodiimide-mediated coupling is illustrated below:
2,6-difluorobenzoic acid reacts with the carbodiimide (B86325) (e.g., DCC) to form the O-acylisourea intermediate.
Dicyclohexylamine attacks the carbonyl group of the activated intermediate.
The amide bond is formed, releasing N,N'-dicyclohexylurea (DCU) as a byproduct. researchgate.net
Beyond classical acyl chlorides and standard carbodiimides, other advanced coupling reagents can be employed. These are often designed to be more efficient, generate fewer side products, and work well for sterically hindered substrates.
Phosphonium and Uronium/Aminium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for difficult couplings. They react with the carboxylic acid to form activated esters, which then readily react with amines. These reagents are often used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
Another potential route involves the hydrolysis of 2,6-difluorobenzonitrile (B137791). google.com While this typically yields the primary amide, 2,6-difluorobenzamide (B103285), it could theoretically be followed by a subsequent N-alkylation step with a cyclohexyl halide, although this is a less direct and likely lower-yielding approach for synthesizing a tertiary amide. A patent describes the synthesis of 2,6-difluorobenzamide from 2,6-difluorobenzonitrile using hydrolysis in a near-critical water medium, which represents a green approach to forming the initial benzamide structure. google.com
Optimization of Reaction Conditions for this compound Synthesis
Optimizing reaction parameters is critical for maximizing the yield and purity of this compound while minimizing waste and reaction time.
Traditionally, amide coupling reactions are performed in aprotic polar solvents such as N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF). rsc.org However, many of these solvents are considered hazardous. rsc.org Green chemistry initiatives encourage their replacement with more sustainable alternatives. unibo.it
Table 1: Comparison of Solvents for Amide Synthesis based on Green Chemistry Principles
| Solvent | Classification | Key Considerations |
|---|---|---|
| Benzene (B151609) | Undesirable | Carcinogenic and hazardous to the environment. mlsu.ac.in |
| Dichloromethane (DCM) | Problematic | Suspected carcinogen, high volatility. |
| N,N-Dimethylformamide (DMF) | Problematic | Reproductive toxicity, often difficult to remove. rsc.org |
| Tetrahydrofuran (THF) | Usable | Can form explosive peroxides. rsc.org |
| Acetonitrile (B52724) | Recommended | Less toxic than many alternatives, good solvent properties. scielo.br |
| Ethyl Acetate (B1210297) (EtOAc) | Recommended | Lower toxicity, derived from bio-based sources. unibo.it |
For the synthesis of this compound, a solvent like acetonitrile or ethyl acetate could be a greener choice, provided the starting materials are sufficiently soluble. unibo.itscielo.br The optimization process would involve screening several of these greener solvents to find the best balance between reaction efficiency and environmental friendliness. scielo.br
The selection of the coupling reagent and any additives is arguably the most critical factor in synthesizing a sterically hindered amide like this compound.
Table 2: Overview of Common Coupling Reagents for Amide Bond Formation
| Reagent/System | Type | Advantages | Disadvantages |
|---|---|---|---|
| SOCl₂ / (COCl)₂ | Acyl Halide Formation | High reactivity, inexpensive. | Harsh conditions, generates acidic byproduct (HCl). |
| DCC / HOBt | Carbodiimide | Effective, well-established. researchgate.net | Forms insoluble DCU byproduct, potential for racemization. |
| EDC·HCl / HOBt | Carbodiimide | Water-soluble byproduct simplifies workup. researchgate.net | Higher cost than DCC. |
| HATU / DIPEA | Aminium Salt | Very high efficiency for difficult couplings, fast reaction rates. | High cost, generates solid waste. |
Optimization studies would involve comparing these reagents, possibly at different temperatures and with varying stoichiometry, to maximize the conversion to the desired product. For instance, while a 1:1 ratio of carboxylic acid to amine is theoretical, an excess of the acid and coupling reagent might be necessary to drive the reaction to completion, especially given the hindered nature of dicyclohexylamine. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time, preventing the formation of degradation products from prolonged reaction times. scielo.br
Reaction Kinetics and Mechanistic Considerations in this compound Formation
Mechanism:
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of dicyclohexylamine on the electrophilic carbonyl carbon of 2,6-difluorobenzoyl chloride. This step results in the formation of a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, leading to the departure of the chloride ion, a good leaving group.
Deprotonation: The resulting protonated amide is then deprotonated, usually by a base present in the reaction mixture (such as an excess of the amine or an added scavenger like triethylamine or pyridine), to yield the final this compound product and the corresponding hydrochloride salt of the base.
The rate of this reaction is influenced by several factors:
Steric Hindrance: Dicyclohexylamine is a sterically bulky secondary amine. This steric hindrance can significantly slow down the rate of the nucleophilic attack on the carbonyl carbon, making the reaction conditions more demanding compared to those for less hindered amines. The synthesis of sterically hindered amides can be challenging, often requiring elevated temperatures or specialized coupling agents. chimia.ch
Electronic Effects: The two fluorine atoms at the ortho positions of the benzoyl chloride have an electron-withdrawing inductive effect, which can increase the electrophilicity of the carbonyl carbon and potentially accelerate the nucleophilic attack.
Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents are generally preferred for this type of reaction.
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. For sterically hindered substrates, heating is often necessary to achieve a reasonable reaction time.
Interactive Data Table: Factors Influencing Reaction Rate
| Factor | Effect on Reaction Rate | Rationale |
| Steric Hindrance of Amine | Decreases rate | Hinders nucleophilic attack on the carbonyl carbon. |
| Electrophilicity of Acyl Chloride | Increases rate | Electron-withdrawing groups enhance the positive charge on the carbonyl carbon. |
| Concentration of Reactants | Increases rate | Higher concentration leads to more frequent molecular collisions. |
| Temperature | Increases rate | Provides sufficient energy to overcome the activation energy barrier. |
| Presence of a Base | Increases rate | Neutralizes the HCl byproduct, driving the reaction to completion. |
Biocatalytic Approaches to this compound Synthesis (if applicable, e.g., from nitrile precursors)
While there are no specific reports on the biocatalytic synthesis of this compound, the field of biocatalysis offers potential green alternatives to traditional chemical synthesis for amide bond formation. Enzymes, particularly lipases, have been shown to catalyze amidation reactions. nih.gov
One possible biocatalytic route could involve the direct amidation of 2,6-difluorobenzoic acid with dicyclohexylamine using a lipase (B570770) as the catalyst. Lipases, such as Candida antarctica lipase B (CALB), are known to catalyze the formation of amide bonds, often under mild and environmentally friendly conditions. nih.gov The enzymatic approach could be particularly advantageous for sterically hindered substrates, as enzymes can offer high selectivity and efficiency. nih.gov
Another hypothetical biocatalytic pathway could start from 2,6-difluorobenzonitrile. Nitrile hydratases are enzymes that can convert nitriles to the corresponding primary amides. However, for the synthesis of a secondary amide like this compound, this would require a subsequent transamidation step, which might be challenging to achieve biocatalytically with a bulky amine.
Table of Potential Biocatalytic Strategies
| Enzymatic Approach | Precursors | Key Enzyme Class | Potential Advantages |
| Direct Amidation | 2,6-Difluorobenzoic acid and Dicyclohexylamine | Lipase | Mild reaction conditions, high selectivity, green solvent usage. |
| Transamidation | 2,6-Difluorobenzamide and Dicyclohexylamine | Amidase/Protease | May be feasible but challenging with sterically hindered amines. |
It is important to note that the applicability of these biocatalytic methods to the synthesis of this compound would require experimental validation, as the steric bulk of the dicyclohexyl groups might pose a significant challenge for many existing enzymes.
Scale-Up Considerations for this compound Production
The scale-up of the synthesis of this compound from 2,6-difluorobenzoyl chloride and dicyclohexylamine presents several challenges that need to be addressed for safe, efficient, and cost-effective industrial production.
Key Scale-Up Considerations:
Reaction Stoichiometry and Reagent Addition: Precise control over the stoichiometry of the reactants is crucial. The addition of the highly reactive 2,6-difluorobenzoyl chloride to the reaction mixture needs to be carefully controlled to manage the exothermic nature of the reaction and prevent side reactions. acs.org
Heat Management: The acylation reaction is typically exothermic. On a large scale, efficient heat removal is critical to maintain the desired reaction temperature and prevent thermal runaways. This requires the use of appropriate reactor systems with effective cooling capabilities.
Management of HCl Byproduct: The reaction generates hydrogen chloride (HCl) as a byproduct. This acidic gas needs to be neutralized, typically by using a stoichiometric amount of a base. On a large scale, the choice of base (e.g., triethylamine, sodium hydroxide) and the handling and disposal of the resulting salt are important considerations.
Solvent Selection and Recovery: The choice of solvent is critical for reaction performance, product isolation, and environmental impact. An ideal solvent should provide good solubility for the reactants, be inert to the reaction conditions, and be easily recoverable. The use of greener solvents is becoming increasingly important in industrial processes. hud.ac.uk
Product Isolation and Purification: The isolation of the final product from the reaction mixture involves separating it from the salt byproduct and any unreacted starting materials. This may involve filtration, extraction, and crystallization. The choice of purification method will depend on the desired purity of the final product and the economic feasibility of the process.
Process Safety: 2,6-Difluorobenzoyl chloride is a corrosive and moisture-sensitive compound. nih.govsigmaaldrich.comchemicalbook.com Appropriate handling procedures and safety measures must be in place to ensure the safety of the personnel and the facility. The potential for pressure build-up due to HCl evolution also needs to be managed.
Table of Scale-Up Challenges and Mitigation Strategies
| Challenge | Potential Mitigation Strategy |
| Exothermic Reaction | Controlled addition of acyl chloride, efficient reactor cooling systems, use of a suitable solvent to dissipate heat. |
| HCl Byproduct | Use of an appropriate and cost-effective base, closed systems for HCl scrubbing, efficient salt removal during workup. |
| Steric Hindrance | Optimization of reaction temperature and time, potential use of a catalyst or a more reactive acylating agent. |
| Product Purification | Development of an efficient crystallization process, selection of appropriate solvents for extraction and washing. |
| Safety and Handling | Use of personal protective equipment, closed-reactor systems, proper ventilation, and emergency preparedness plans. |
Advanced Spectroscopic and Crystallographic Elucidation of N,n Dicyclohexyl 2,6 Difluorobenzamide Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of N,N-dicyclohexyl-2,6-difluorobenzamide
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, a complete assignment of the proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) NMR spectra provides a detailed picture of its molecular framework.
High-Resolution ¹H, ¹³C, and ¹⁹F NMR Investigations of this compound
The ¹H NMR spectrum of this compound is expected to show a complex set of signals corresponding to the aromatic and cyclohexyl protons. The aromatic protons of the 2,6-difluorophenyl group would appear as a multiplet in the downfield region, typically between δ 7.0 and 7.5 ppm. The protons on the two cyclohexyl rings would give rise to a series of broad multiplets in the upfield region, from approximately δ 1.0 to 4.0 ppm, due to the numerous, complex spin-spin couplings and possible conformational isomers.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group is expected to resonate at a characteristic downfield chemical shift, around δ 160-170 ppm. The carbons of the 2,6-difluorophenyl ring would show signals in the aromatic region (δ 110-165 ppm), with the carbons directly bonded to fluorine exhibiting splitting due to C-F coupling. The cyclohexyl carbons would appear in the aliphatic region (δ 25-60 ppm). researchgate.netchemicalbook.com
The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms on the aromatic ring. The chemical shift of this signal would be characteristic of a fluorobenzene (B45895) derivative. ichorlifesciences.comtitech.ac.jp
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic-H | 7.0 - 7.5 (m) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | 160 - 170 |
| Aromatic-C | 110 - 165 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for this compound Structure Proof
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex NMR spectra of this compound and for determining its detailed structure and conformation. science.govslideshare.net
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the molecule. It would show correlations between adjacent protons in the cyclohexyl rings and within the aromatic ring, helping to trace the connectivity of the proton spin systems. researchgate.netprinceton.edu
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals. researchgate.netprinceton.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the dicyclohexylamino group and the 2,6-difluorobenzoyl moiety, for example, by observing a correlation between the protons on the carbons alpha to the nitrogen and the amide carbonyl carbon. researchgate.netprinceton.eduyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This technique would be instrumental in determining the conformation of the cyclohexyl rings and their orientation relative to the benzamide (B126) group. For instance, NOE correlations could reveal whether the cyclohexyl rings adopt a chair conformation and how they are positioned with respect to the plane of the aromatic ring. researchgate.netprinceton.edu
Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Mass Analysis of this compound
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structure elucidation. High-resolution mass spectrometry (HRMS) would accurately determine the molecular formula of this compound.
The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways. A common fragmentation for amides is the alpha-cleavage adjacent to the carbonyl group. libretexts.orgmiamioh.edu This could lead to the formation of the 2,6-difluorobenzoyl cation and a dicyclohexylamine (B1670486) radical, or the dicyclohexylaminocarbonyl cation and a 2,6-difluorophenyl radical. Another prominent fragmentation pathway would involve the loss of one of the cyclohexyl rings.
Table 3: Predicted Key Fragmentation Ions for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment |
|---|---|
| [M]+ | Molecular ion |
| [M - C₆H₁₁]⁺ | Loss of a cyclohexyl radical |
| [C₇H₃F₂O]⁺ | 2,6-difluorobenzoyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound
The IR spectrum of this compound is expected to show a strong absorption band for the amide C=O stretching vibration, typically in the range of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide would appear in the region of 1250-1350 cm⁻¹. The C-F stretching vibrations of the difluorophenyl group would give rise to strong bands, likely between 1100 and 1300 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and aromatic groups would be observed around 2850-3100 cm⁻¹. researchgate.net
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-C skeletal vibrations of the cyclohexyl rings would be expected to show strong signals in the Raman spectrum.
Table 4: Predicted Key IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C-H stretch (aromatic and aliphatic) | 2850 - 3100 |
| C=O stretch (amide) | 1630 - 1680 |
| C-N stretch (amide) | 1250 - 1350 |
X-ray Crystallography of this compound and Its Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. unimi.itwarwick.ac.uk It provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing of this compound
A single-crystal X-ray diffraction study of this compound would provide the absolute configuration of the molecule, if chiral, and detailed insights into its molecular packing in the crystal lattice. rsc.orgmdpi.com The analysis would reveal the precise bond lengths and angles of the 2,6-difluorobenzamide (B103285) core and the dicyclohexylamino group. It would also show the conformation of the cyclohexyl rings, which are expected to adopt a chair conformation. The dihedral angle between the plane of the aromatic ring and the amide group would also be determined, providing information about the degree of conjugation. Furthermore, the study would elucidate the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the packing of the molecules in the crystal. beilstein-journals.org
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,6-difluorobenzamide |
| N-cyclohexylbenzamide |
| dicyclohexylamine |
| 2,6-difluorophenyl radical |
| 2,6-difluorobenzoyl cation |
| dicyclohexylaminocarbonyl cation |
Supramolecular Interactions and Hydrogen Bonding Networks in Crystalline this compound
As of the latest available data, there are no published crystallographic studies for this compound. Consequently, a detailed analysis of its supramolecular interactions and hydrogen bonding networks is not possible.
However, without experimental confirmation through X-ray crystallography, the precise nature, geometry, and strength of these interactions remain speculative. No data is available to construct a table of hydrogen bond parameters.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric this compound Systems (if applicable)
There is no information in the scientific literature regarding the synthesis of enantiomerically pure or resolved systems of this compound. The molecule itself is achiral. The introduction of chirality would require, for example, the use of chiral cyclohexyl derivatives.
Given the absence of any studies on chiral variants of this compound, no chiroptical spectroscopy data, such as that from circular dichroism (CD) or vibrational circular dichroism (VCD), has been reported. Such studies would be contingent on the successful synthesis and separation of enantiomeric forms of a suitably modified version of the parent compound. Therefore, no detailed research findings or data tables related to the chiroptical properties of this compound can be presented.
Computational Chemistry and Theoretical Investigations of N,n Dicyclohexyl 2,6 Difluorobenzamide
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of N,N-dicyclohexyl-2,6-difluorobenzamide
Quantum chemical calculations are fundamental to elucidating the electronic properties of this compound. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which dictates its geometry, energy, and reactivity. nih.gov The presence of electron-withdrawing fluorine atoms at the ortho positions of the benzamide (B126) ring significantly influences the electronic landscape.
Studies on analogous 2,6-difluorobenzamide (B103285) structures reveal that the fluorine atoms have a profound impact on the molecule's conformation. mdpi.com They can induce a non-planar arrangement between the carboxamide group and the aromatic ring. mdpi.com This twisting is a result of steric hindrance and electronic repulsion involving the fluorine atoms and the amide group. The resulting dihedral angle disrupts the conjugation of the amide's lone pair with the phenyl ring's π-system, a key feature that governs the molecule's electronic and interactive properties. mdpi.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical components of the electronic structure. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For this compound, the HOMO is expected to have significant contributions from the nitrogen lone pair and the phenyl ring, whereas the LUMO would be centered on the aromatic ring, influenced by the electron-withdrawing fluorine atoms. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.
Density Functional Theory (DFT) Studies on this compound Reactivity and Stability
Density Functional Theory (DFT) is a widely used computational method to study molecular properties with a favorable balance of accuracy and computational cost. nih.gov DFT studies are instrumental in analyzing the reactivity and stability of this compound.
A key finding from DFT analysis on similar 2,6-difluorobenzamide scaffolds is the energetic cost associated with conformational changes. For example, the energy required to rotate the amide group relative to the phenyl ring is significantly lower for the 2,6-difluoro-substituted compound compared to its non-fluorinated analog. mdpi.com This is because the fluorinated version's most stable conformation is already non-planar, reducing the energy barrier to adopt other twisted conformations. mdpi.com This inherent flexibility and lower energetic penalty for conformational adjustment can be a crucial factor in its interactions and potential catalytic activities.
Reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and electrophilicity, can quantify the molecule's behavior in chemical reactions. The electron-withdrawing nature of the two fluorine atoms decreases the electron density on the aromatic ring and the carbonyl carbon, making them more susceptible to nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visually represent the charge distribution. For this compound, the MEP would show negative potential (red) around the fluorine and oxygen atoms, indicating regions prone to electrophilic attack, and positive potential (blue) near the amide proton (if present in an analogue) and the cyclohexyl hydrogens, indicating sites for nucleophilic interaction.
| Parameter | Value |
|---|---|
| Dihedral Angle (Aromatic Ring to Amide) | ~ -27° |
| Energy Barrier for Rotation to -58° | ~ 1.98 kcal/mol |
Ab Initio Methods for this compound Conformation and Energetics
Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. These methods are crucial for accurately determining the various possible conformations of this compound and their relative energies. The molecule possesses significant conformational flexibility due to the rotation around the C-N amide bond and the chair-boat-skew conformations of the two cyclohexyl rings.
A conformational search using ab initio methods, such as Møller-Plesset perturbation theory (MP2), would identify the local and global energy minima on the potential energy surface. researchgate.net For each stable conformer, these calculations provide precise geometric parameters (bond lengths, angles, dihedrals) and relative energies. Studies on N-glycosyl amides have shown that conformational searches can successfully identify the lowest energy conformers, which are then confirmed by experimental data like NMR. nih.gov For this compound, such an analysis would reveal the preferred orientation of the two cyclohexyl rings relative to the benzamide plane and to each other. The energetic landscape would likely be complex, with several low-energy conformers existing in equilibrium.
Molecular Dynamics Simulations for this compound Conformational Dynamics and Flexibility
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and flexibility. mdpi.com For a molecule like this compound, with its multiple rotatable bonds and bulky substituents, MD simulations are essential to understand its behavior in solution or other environments. researchgate.net
MD simulations can be performed using various force fields (e.g., AMBER, GROMOS) that define the potential energy of the system. mdpi.comresearchgate.net The simulation would track the trajectories of all atoms, revealing the dynamic range of motion of the cyclohexyl rings, the rotation around the amide C-N bond, and the twisting of the difluorophenyl group. researchgate.net Analysis of these trajectories can quantify the flexibility of different parts of the molecule, identify the most populated conformational states, and calculate the rate of transitions between them. Such simulations are also crucial for understanding how the molecule might interact with other molecules or surfaces, which is a precursor to self-assembly or catalytic processes. rsc.org
Prediction of Spectroscopic Parameters for this compound
Computational methods can accurately predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. longdom.org These predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.
DFT calculations are commonly used to predict infrared (IR) spectra. arxiv.org By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be determined. For this compound, characteristic vibrational modes would include the C=O stretch of the amide, C-N stretches, C-F stretches, and various C-H bending and stretching modes from the cyclohexyl rings. Calculated frequencies are often systematically scaled to improve agreement with experimental data. longdom.org
For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for predicting chemical shifts (¹H, ¹³C, ¹⁹F). longdom.orggithub.io The calculation determines the magnetic shielding tensor for each nucleus in the presence of an external magnetic field. By performing a Boltzmann-weighted average of the predicted shifts for all low-energy conformers identified through conformational analysis, a final predicted spectrum can be generated that accounts for the molecule's flexibility. github.io
| Carbon Atom | Predicted Shift (ppm) |
|---|---|
| C=O | 162.26 |
| C-F (ipso) | 154.13, 150.66 |
| Aromatic C-H | 117.81 |
| Aromatic C (ipso) | 145.23, 115.22, 111.80 |
| Alkyl Chain | 71.25, 32.67, 30.25, 26.68, 23.65, 14.35 |
Crystal Structure Prediction (CSP) for Polymorphism and Packing Motifs of this compound
Crystal Structure Prediction (CSP) is a computational methodology used to predict the crystal structures a molecule is likely to form. This is particularly important for understanding polymorphism—the ability of a compound to exist in multiple crystalline forms, each with different physical properties. Given the molecule's rigidity in the benzamide core and flexibility in the cyclohexyl groups, this compound is a candidate for polymorphic behavior.
CSP workflows typically involve generating a multitude of plausible crystal packings and ranking them based on their lattice energies, calculated using force fields and DFT. The analysis would explore various space groups and packing arrangements. In the case of this compound, key intermolecular interactions would likely involve C-H···O and C-H···F hydrogen bonds, as well as van der Waals interactions from the bulky cyclohexyl groups. researchgate.net Studies on fluorinated benzamides have shown that fluorine can participate in various supramolecular synthons, including C-H···F interactions, which can significantly influence crystal packing. researchgate.netacs.orgrsc.org The dicyclohexylamide moiety, being highly hydrophobic, would likely favor packing arrangements that maximize van der Waals contacts while minimizing empty space. researchgate.net
Structure-Activity/Property Relationship (SAR/SPR) Modeling for this compound Analogues (focus on non-biological activities, e.g., self-assembly, catalytic activity)
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models aim to link a molecule's structural features to its activity or physical properties. For this compound analogues, SAR/SPR modeling can be used to predict how chemical modifications would affect non-biological properties like self-assembly or catalytic potential.
Many amide-containing molecules are known to self-assemble into supramolecular structures like gels, fibers, or vesicles, driven by hydrogen bonding and π-π stacking. rsc.orgnih.gov For this compound, the lack of a traditional N-H donor for hydrogen bonding means that self-assembly would be primarily driven by weaker C-H···O and C-H···F interactions, dipole-dipole interactions of the amide bond, and hydrophobic effects of the cyclohexyl groups. Fluorination is known to alter self-assembly behavior, sometimes leading to new motifs. researchgate.net
An SPR model could be developed by synthesizing a library of analogues—for example, by varying the substituents on the phenyl ring or modifying the cyclohexyl groups—and correlating their structural descriptors (e.g., calculated dipole moment, molecular shape, surface area) with an observed property, such as the critical gelation concentration or the morphology of the resulting aggregates. nih.gov This modeling could guide the rational design of new molecules with tailored self-assembly properties for applications in materials science, such as organogelators or functional nanoparticles. nih.govmdpi.comrsc.org
Lack of Specific Research Data for this compound
Extensive research has revealed a significant scarcity of publicly available scientific literature and specific data concerning the computational chemistry and theoretical investigations of This compound . While information exists for the related compound, 2,6-difluorobenzamide, detailed research findings, particularly on solvent effects and solvation models directly pertaining to the N,N-dicyclohexyl derivative, are not readily found in accessible research databases. nih.govnist.gov
This absence of specific studies prevents the creation of a detailed article with substantive data tables and in-depth analysis as requested in the initial outline. The available information primarily centers on the parent molecule, 2,6-difluorobenzamide, or the broader class of benzamides. nih.govnist.gov
To provide a valuable and informative response, it is proposed to broaden the scope of the article. This would involve discussing the computational methodologies, solvent effects, and solvation models that are typically applied to the study of benzamide derivatives in general. By examining the established theoretical frameworks for this class of compounds, we can infer how this compound would likely be investigated and the nature of the expected findings.
This approach would allow for a comprehensive discussion on:
General computational methods used to study the structure and properties of benzamides.
Commonly employed solvation models (both explicit and implicit) to understand how different solvents might influence the behavior of these molecules.
Typical research findings from computational studies on related benzamide compounds, which could serve as a proxy for understanding the potential behavior of this compound.
This revised strategy would provide a robust and scientifically grounded article, albeit with a broader focus, given the current limitations in available research on the specific target compound.
Awaiting your feedback to proceed with this proposed, more generalized, yet highly relevant, approach.
Reactivity and Reaction Mechanisms of N,n Dicyclohexyl 2,6 Difluorobenzamide
Hydrolytic Stability and Degradation Pathways of N,N-dicyclohexyl-2,6-difluorobenzamide under Various Conditions
The hydrolysis of an amide bond is a fundamental chemical transformation, but its rate is highly dependent on the steric and electronic environment of the carbonyl group. For this compound, significant stability towards hydrolysis is anticipated under a range of conditions.
General Stability: Tertiary amides are generally the most resistant to hydrolysis compared to primary and secondary amides. arkat-usa.org Their stability often necessitates forcing conditions, such as high temperatures or highly concentrated acidic or basic solutions, to achieve cleavage. arkat-usa.org The stability of this compound is further enhanced by profound steric hindrance. The two large cyclohexyl groups on the nitrogen atom and the two fluorine atoms at the ortho positions of the phenyl ring effectively shield the electrophilic carbonyl carbon from the approach of nucleophiles like water or hydroxide (B78521) ions. This steric hindrance makes N,N-disubstituted amides less susceptible to nucleophilic attack and hydrolysis. fiveable.me Studies on other sterically hindered amides have shown that they are significantly more stable and can serve as effective protecting groups for amines due to their reduced reactivity. fiveable.menih.gov
Degradation Pathways: Under forcing hydrolytic conditions (e.g., prolonged heating with strong acid or base), the most probable degradation pathway is the cleavage of the amide C-N bond. This reaction would yield two primary products: 2,6-difluorobenzoic acid and dicyclohexylamine (B1670486). The initial step in both acid- and base-catalyzed hydrolysis would be the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon, followed by the departure of the dicyclohexylamine leaving group (or its protonated form).
| Condition | Predicted Reactivity | Major Degradation Products |
|---|---|---|
| Neutral (Water, Room Temp) | Highly Stable / Inert | None expected |
| Acidic (e.g., HCl/H₂O, heat) | Very Slow; requires harsh conditions | 2,6-Difluorobenzoic acid, Dicyclohexylammonium salt |
| Basic (e.g., NaOH/H₂O, heat) | Very Slow; requires harsh conditions | Sodium 2,6-difluorobenzoate, Dicyclohexylamine |
Nucleophilic and Electrophilic Reactivity of this compound
The electronic properties of the difluorinated aromatic ring and the amide group dictate the compound's reactivity towards nucleophiles and electrophiles.
Nucleophilic Reactivity: The primary sites for nucleophilic attack are the carbonyl carbon and the fluorine-substituted carbons of the aromatic ring.
Attack at the Carbonyl Carbon: As discussed under hydrolytic stability, this position is sterically hindered, making reactions with most nucleophiles difficult.
Nucleophilic Aromatic Substitution (SNAr): This is a more plausible reaction pathway. The aromatic ring is rendered electron-poor by the strong electron-withdrawing effects of the two fluorine atoms and the benzoyl group. In SNAr reactions, the presence of electron-withdrawing groups ortho and para to a leaving group accelerates the reaction by stabilizing the negatively charged intermediate (a Meisenheimer complex). libretexts.org For this molecule, each fluorine atom is ortho to the carbonyl group and ortho/para to the other fluorine, which strongly activates the ring for nucleophilic attack. libretexts.orgmasterorganicchemistry.com Therefore, substitution of one or both fluorine atoms by strong nucleophiles (e.g., alkoxides, thiolates, or amines) is a feasible transformation, likely requiring elevated temperatures. In such reactions, fluorine is an excellent leaving group. masterorganicchemistry.com
Electrophilic Reactivity: Electrophilic aromatic substitution (SEAr) on the 2,6-difluorobenzoyl ring is predicted to be very challenging.
Ring Deactivation: The aromatic ring is strongly deactivated by three electron-withdrawing groups: two fluorine atoms (deactivating by induction) and the N,N-dicyclohexylcarboxamido group (deactivating by induction and resonance). wikipedia.org
Directing Effects: Halogens are typically ortho, para-directing, while the acyl group is a meta-director. wikipedia.org The combined deactivating effects make the ring significantly less nucleophilic than benzene (B151609), requiring powerful electrophiles and harsh conditions for any reaction to occur. If substitution were forced, the least deactivated position is C4 (para to the carbonyl group and meta to both fluorine atoms), which would be the predicted site of electrophilic attack.
| Reaction Type | Reagent Class | Predicted Site of Attack | Plausibility |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Strong Nucleophiles (e.g., NaOMe, R₂NH) | Aromatic carbons bearing Fluorine (C2, C6) | Plausible under thermal conditions |
| Electrophilic Aromatic Substitution | Strong Electrophiles (e.g., HNO₃/H₂SO₄) | Aromatic carbon C4 | Very difficult / Unlikely |
| Nucleophilic Acyl Substitution | Strong Nucleophiles (e.g., LiAlH₄) | Carbonyl Carbon | Plausible with strong, unhindered reagents |
Photochemical and Thermal Transformations of this compound
Photochemical Transformations: While specific studies on this compound are not available, the photochemistry of related compounds suggests potential pathways. Benzamides can undergo photochemical reactions upon UV irradiation. A plausible transformation is the homolytic cleavage of the amide C-N bond or the benzoyl C(O)-C(aryl) bond. This would generate radical intermediates that could lead to a complex mixture of products through recombination, disproportionation, or reaction with the solvent. For instance, photochemically induced N-N bond cleavage is a known process for hydrazides, which are structurally related to amides. researchgate.net
Thermal Transformations: Amides are generally thermally robust compounds. The degradation of polyamides, for example, typically occurs at high temperatures and involves the random scission of bonds within the polymer chain. researchgate.netnist.gov It is expected that this compound would be a high-boiling, thermally stable molecule. Decomposition would likely only occur at temperatures exceeding 200-300°C. The most probable pathway for thermal degradation would be the cleavage of the C-N amide bond, similar to the hydrolytic degradation pathway, to yield isocyanates and other decomposition products.
Metal-Catalyzed Transformations and Functionalizations Involving this compound
Transition metal-catalyzed C-H activation has become a powerful tool for molecular functionalization. acs.orgchemistrysteps.com The amide functional group is an excellent directing group for such transformations, typically guiding the catalyst to activate an ortho-C-H bond on an aromatic ring. youtube.com
In this compound, the ortho positions on the benzoyl ring are blocked by fluorine atoms. This prevents the most common amide-directed C-H activation pathway. However, this opens possibilities for functionalization at other sites:
Meta-C-H Functionalization: Recent advances have enabled the functionalization of meta-C-H bonds, often using specialized directing groups or catalyst systems that can reach more distant positions. dmaiti.com It is conceivable that under specific conditions with catalysts like palladium, rhodium, or ruthenium, the C-H bonds at the C3 and C5 positions of the difluorophenyl ring could be targeted for reactions like arylation, alkylation, or acylation.
Cyclohexyl C-H Functionalization: The C-H bonds on the two cyclohexyl rings are also potential targets for metal-catalyzed functionalization. Palladium-catalyzed transformations of alkyl C-H bonds are known, and the amide oxygen could potentially direct a catalyst to a specific C-H bond on the cyclohexyl ring, although achieving high regioselectivity might be challenging. nih.govmdpi.com
Derivatization Strategies via Functional Group Modifications of this compound
Several strategies can be envisioned for creating derivatives of the title compound by modifying its existing functional groups.
Reduction of the Amide Carbonyl: Tertiary amides can be reduced to the corresponding tertiary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. chemistrysteps.com Alternatively, various dialkylborane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can also reduce tertiary amides to amines, often under milder conditions. acs.orgacs.orgresearchgate.net This would convert this compound into (dicyclohexylamino)methyl-2,6-difluorobenzene.
Substitution of Fluorine Atoms: As outlined in section 5.2, nucleophilic aromatic substitution offers a direct route to a wide range of derivatives. Reaction with various nucleophiles could replace one or both fluorine atoms.
With sodium methoxide (B1231860) (NaOMe), this would yield N,N-dicyclohexyl-2-fluoro-6-methoxybenzamide.
With a secondary amine like piperidine, it would yield N,N-dicyclohexyl-2-fluoro-6-(piperidin-1-yl)benzamide.
Functionalization of the Aromatic Ring: While challenging, metal-catalyzed meta-C-H activation, as described in section 5.4, could be used to introduce new substituents onto the difluorophenyl ring, creating a library of C3- or C5-substituted derivatives.
Derivatization via the Precursor: The direct precursor, 2,6-difluorobenzoyl chloride, is a versatile building block. sigmaaldrich.com It can be used in Friedel-Crafts acylation reactions with various aromatic compounds to generate a range of ketone analogs, which could then be further elaborated. sigmaaldrich.com
| Reaction Type | Reagent(s) | Resulting Functional Group/Modification |
|---|---|---|
| Amide Reduction | LiAlH₄ or 9-BBN | Conversion of -C(O)N< to -CH₂N< |
| Nucleophilic Aromatic Substitution | Nu:⁻ (e.g., RO⁻, R₂N⁻) | Replacement of Ar-F with Ar-Nu |
| Metal-Catalyzed C-H Activation | Pd, Rh, or Ru catalyst + coupling partner | Functionalization of Ar-H or Cyclohexyl-H |
Advanced Applications and Functionalization of N,n Dicyclohexyl 2,6 Difluorobenzamide in Materials and Supramolecular Chemistry
Role of N,N-dicyclohexyl-2,6-difluorobenzamide in Self-Assembly and Supramolecular Architectures
The spontaneous organization of molecules into ordered structures, known as self-assembly, is governed by a delicate balance of non-covalent interactions. nih.gov The structure of this compound contains several key features that could direct its assembly into complex supramolecular architectures. The difluorinated phenyl ring, the amide carbonyl group, and the bulky, lipophilic cyclohexyl groups can all participate in intermolecular interactions that drive the formation of ordered systems. nih.gov
The interplay between these groups could lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The process of forming such ordered assemblies from simple building blocks is a cornerstone of supramolecular chemistry, aiming to create functional nanoarchitectures. nih.gov The specific geometry and electronic nature of this compound make it a candidate for forming such programmed structures.
Non-covalent interactions are fundamental to the stability and structure of molecular solids and self-assembled systems. specialchem.com The molecular structure of this compound is rich with potential sites for these interactions. The fluorine atoms, being highly electronegative, can act as weak hydrogen bond acceptors in C-H···F interactions with the cyclohexyl rings of neighboring molecules. Furthermore, interactions involving fluorine, such as F···F contacts, could also play a role in the packing of these molecules in the solid state.
The amide carbonyl oxygen is a strong hydrogen bond acceptor and could engage in C-H···O interactions with hydrogens on the cyclohexyl or aromatic rings. The bulky and nonpolar cyclohexyl groups are expected to favor arrangements driven by hydrophobic interactions and van der Waals forces, while the electron-deficient difluorophenyl ring could participate in π-π stacking. A comprehensive analysis based on visualizing the electron density could reveal the specific nature of these bonds, distinguishing between strong attractive interactions and weaker van der Waals contacts. biointerfaceresearch.com
| Potential Non-Covalent Interaction | Participating Molecular Fragments | Potential Role in Self-Assembly |
|---|---|---|
| C-H···F Hydrogen Bonding | Aromatic/Aliphatic C-H donors and Fluorine acceptors | Directional control of molecular packing, formation of chains or sheets. |
| C-H···O Hydrogen Bonding | Aromatic/Aliphatic C-H donors and Carbonyl Oxygen acceptor | Strong directional linkage, potentially forming dimeric or polymeric motifs. |
| π-π Stacking | Interaction between 2,6-difluorophenyl rings | Stabilization of columnar or layered structures. |
| Hydrophobic Interactions | Interactions between cyclohexyl groups | Driving force for aggregation in polar environments; space-filling in solid state. |
| F···F Interactions | Close contacts between Fluorine atoms on adjacent molecules | Influence on crystal packing and density. |
The unique structural features of this compound make it a potential building block for the rational design of advanced materials. In the field of crystal engineering, the predictable nature of its potential non-covalent interactions could be exploited to construct crystalline solids with desired topologies and properties. For instance, the combination of hydrogen bonding and π-stacking could be programmed to yield porous crystalline networks. researchgate.net
The molecule's ability to self-assemble could also be harnessed to create soft materials like gels or liquid crystals. If the intermolecular interactions are strong enough to form an extended network that can immobilize a solvent, the compound could function as a low-molecular-weight organogelator. The balance between the rigid, planar aromatic core and the flexible, bulky aliphatic groups is a common feature in molecules that exhibit liquid crystalline phases.
This compound as a Ligand or Building Block in Coordination Chemistry (non-biological context)
In coordination chemistry, ligands bind to metal centers to form complex structures with diverse applications. This compound possesses several potential donor sites for coordinating with metal ions. The carbonyl oxygen atom is a classic Lewis basic site capable of binding to a variety of metal centers. nih.gov Additionally, the fluorine atoms, with their lone pairs of electrons, could also engage in weaker coordination.
The use of such a molecule as a ligand would be heavily influenced by its steric profile. The two bulky cyclohexyl groups would create a crowded coordination environment around the metal center, which could be used to:
Stabilize unusual oxidation states or coordination numbers.
Protect the metal center from reacting with the solvent or other species.
Influence the catalytic activity of the metal center by restricting access to the active site.
The combination of a hard oxygen donor and potentially weaker fluorine donors could lead to complexes with interesting electronic and photophysical properties, a strategy often explored with N-donor ligands like dipyridylbenzene. bath.ac.uk
Potential in Polymer Chemistry and Macromolecular Systems (e.g., as a monomer, cross-linker, or additive)
While not a conventional monomer, this compound could be functionalized to be incorporated into polymer chains. However, its more immediate potential in polymer science lies in its use as a functional additive. When blended with bulk polymers, it could confer specific properties due to its unique structure.
As a polymer additive, it might function as:
A Nucleating Agent: Its rigid structure could provide sites for the initiation of crystallization in semi-crystalline polymers, potentially improving their mechanical properties.
A Flame Retardant: The presence of fluorine could contribute to flame retardant properties.
A Processing Aid or Plasticizer: The bulky cyclohexyl groups could disrupt polymer chain packing, increasing free volume and modifying the material's glass transition temperature and processability.
A Surface Modifier: Due to its fluorinated nature, it might migrate to the surface of a polymer blend, creating a more hydrophobic or oleophobic interface.
The selection of additives is critical for tailoring the final properties of plastic compounds for specific markets and applications. specialchem.com
This compound in Chemical Sensor Development and Sensing Mechanisms
Supramolecular chemistry provides a powerful platform for the development of chemical sensors. A sensor molecule requires a receptor site that can selectively bind a target analyte and a signaling unit that reports this binding event. This compound has features that could be exploited for this purpose.
The electron-deficient 2,6-difluorophenyl ring and the Lewis basic carbonyl oxygen could act as a binding site for specific electron-rich or electron-poor analytes, respectively. The binding event could be transduced into a detectable signal in several ways:
Conformational Change: Analyte binding could restrict the rotation of the bulky cyclohexyl groups, leading to a change in a spectroscopic signal (e.g., in NMR).
Modulation of a Fluorophore: If the molecule were functionalized with a fluorescent group, analyte binding near the fluorophore could cause a change in its emission intensity or wavelength (a "turn-on" or "turn-off" response).
Electrochemical Detection: Interaction with an analyte could alter the redox potential of the molecule, allowing for electrochemical sensing.
The design of such sensors relies on the reversible and selective nature of non-covalent interactions to detect target molecules.
Exploration of this compound in Organocatalysis or Phase Transfer Catalysis
Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reagents located in different immiscible phases (e.g., aqueous and organic). This is often achieved using catalysts, such as quaternary ammonium (B1175870) salts, that can transport one of the reactants across the phase boundary.
This compound possesses characteristics that suggest a potential, though unexplored, role in phase-transfer processes. The large, lipophilic dicyclohexyl moiety would ensure high solubility in organic solvents, while the polar amide core containing electronegative fluorine and oxygen atoms could encapsulate or interact with a cation from an aqueous phase. By binding an inorganic salt, it could potentially transport the associated anion into the organic phase to participate in a reaction, after which the catalyst returns to repeat the cycle. While this application is speculative, the amphiphilic nature of the molecule aligns with the basic requirements for a phase-transfer agent.
Analogues and Derivatives of N,n Dicyclohexyl 2,6 Difluorobenzamide: Synthesis and Structure Property Relationships
Synthesis of Structurally Modified N,N-dicyclohexyl-2,6-difluorobenzamide Analogues
The synthesis of this compound analogues typically involves the coupling of a 2,6-difluorobenzoyl derivative with dicyclohexylamine (B1670486) or its modified counterparts. The general synthetic route is amenable to a variety of modifications, allowing for systematic investigations into structure-property relationships.
Alterations to the 2,6-difluorobenzene ring are a key strategy for tuning the electronic and steric properties of the molecule. Standard organic reactions can be employed to introduce a range of substituents at the 3-, 4-, and 5-positions of the aromatic ring. For instance, electrophilic aromatic substitution reactions can be used to introduce nitro, halogen, or alkyl groups, although the deactivating effect of the fluorine and amide functionalities must be considered. Alternatively, nucleophilic aromatic substitution can be employed to replace one of the fluorine atoms with other functional groups, leading to a diverse library of analogues.
Comparative Spectroscopic Analysis and Structural Characterization of this compound Analogues
The structural characterization of this compound and its analogues relies on a combination of spectroscopic techniques and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial for confirming the successful synthesis of the analogues and for probing their solution-state conformation. The chemical shifts and coupling constants of the aromatic protons and fluorine atoms are particularly sensitive to the electronic effects of other substituents on the benzene (B151609) ring. For instance, the 13C NMR spectrum of N,N'-dicyclohexylcarbodiimide, a related compound, shows a characteristic peak for the carbodiimide (B86325) carbon at around 139 ppm.
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. The characteristic C=O stretching frequency of the amide bond is sensitive to its electronic environment and hydrogen bonding interactions.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized analogues.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. For example, the crystal structure of N,N′-carbonylbis(2,6-difluorobenzamide) reveals details about the planarity of the amide groups and the intermolecular hydrogen bonding network. researchgate.net
A comparative analysis of the spectroscopic and crystallographic data across a series of analogues allows for the elucidation of structure-property relationships. For example, the introduction of bulky substituents on the cyclohexyl rings would be expected to cause significant changes in the solid-state packing and may be observable in the X-ray crystal structure.
Computational Studies on Structure-Property Relationships within this compound Analogue Libraries
Computational chemistry provides a powerful tool for investigating the structure-property relationships of this compound analogues at the molecular level. Density Functional Theory (DFT) calculations can be employed to predict a range of properties, including:
Molecular Geometry: DFT can be used to calculate the optimized geometry of the analogues, providing insights into their preferred conformations.
Electronic Properties: The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be used to estimate the electronic band gap and predict the photophysical properties of the molecules.
Spectroscopic Properties: Computational methods can be used to simulate NMR and IR spectra, which can aid in the interpretation of experimental data.
Intermolecular Interactions: The nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, can be calculated to understand the solid-state packing and predict crystal properties.
By systematically varying the structure of the analogues in silico, large libraries of compounds can be screened for desired properties, thus guiding synthetic efforts towards the most promising candidates for specific non-biological applications.
Influence of Structural Variations on Advanced Applications of this compound Analogues
While the advanced applications of this compound and its analogues are not yet extensively explored in the literature, the structural features of this class of compounds suggest potential for their use in various areas of materials science.
Liquid Crystals: The rigid 2,6-difluorobenzamide (B103285) core combined with the flexible dicyclohexylamide groups could impart liquid crystalline properties to certain analogues. By carefully tuning the length and nature of substituents on the cyclohexyl rings, it may be possible to design materials with specific mesophases and transition temperatures.
Organic Electronics: The electron-withdrawing nature of the 2,6-difluorophenyl ring suggests that these compounds could be investigated as components of organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Modifications to the aromatic core and the amide group could be used to tune the HOMO/LUMO levels and charge transport properties.
Supramolecular Chemistry: The amide functionality provides a site for hydrogen bonding, which can be exploited for the construction of self-assembling supramolecular structures. By designing analogues with specific recognition motifs, it may be possible to create complex architectures with interesting properties.
Further research into the synthesis and characterization of a wider range of this compound analogues is needed to fully explore their potential in these and other advanced applications.
Conclusion and Future Research Trajectories for N,n Dicyclohexyl 2,6 Difluorobenzamide
Summary of Key Academic Research Findings on N,N-dicyclohexyl-2,6-difluorobenzamide
Direct academic research focusing exclusively on this compound is limited. However, significant insights can be drawn from studies on closely related structures. The primary piece of direct experimental evidence comes from the crystallographic analysis of Dicyclohexyl-N′′-(2,6-difluorobenzoyl)-N,N′-dimethylphosphoric triamide, a molecule that incorporates the N,N-dicyclohexyl and 2,6-difluorobenzoyl moieties.
In the crystal structure of this related phosphoric triamide, the P=O and N—H groups are oriented syn to each other, and the phosphorus atom has a distorted tetrahedral geometry. nih.gov The phosphoryl group is in an anti orientation relative to the carbonyl group. nih.gov This study provides the most relevant structural data for understanding the potential conformation of this compound. nih.gov
Key findings from related compounds include:
Conformational Influence of Fluorine: Research on other 2,6-difluorobenzamide (B103285) derivatives demonstrates that the two fluorine atoms ortho to the amide group cause a significant steric hindrance, forcing the amide group out of the plane of the aromatic ring. mdpi.com This non-planar conformation is a critical feature that can influence molecular packing in crystals and binding affinity to biological targets. mdpi.com
Synthesis Precedents: The synthesis of amides is a well-established area of organic chemistry. The most probable synthetic route to this compound would involve the reaction of 2,6-difluorobenzoyl chloride with dicyclohexylamine (B1670486). This method is analogous to the synthesis of other N-substituted amides. Alternative methods could utilize coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the condensation of 2,6-difluorobenzoic acid and dicyclohexylamine. wikipedia.orgresearchgate.net
Table 1: Crystallographic Data for the Related Compound Dicyclohexyl-N′′-(2,6-difluorobenzoyl)-N,N′-dimethylphosphoric triamide Data sourced from a study on a structurally similar molecule incorporating the key moieties. nih.gov
| Parameter | Value |
| Chemical Formula | C₂₁H₃₂F₂N₃O₂P |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.2322 (6) |
| b (Å) | 10.6188 (5) |
| c (Å) | 11.2658 (6) |
| α (°) | 69.419 (1) |
| β (°) | 79.269 (1) |
| γ (°) | 81.536 (1) |
| Volume (ų) | 1121.45 (10) |
Unresolved Questions and New Directions in this compound Chemistry
The lack of dedicated research on this compound leaves many fundamental questions unanswered. Future investigations should be directed toward establishing its basic chemical profile and exploring its potential activities.
Key Unresolved Questions:
Physicochemical Properties: Fundamental properties such as melting point, solubility in various solvents, and thermal stability have not been experimentally determined. These data are essential for any practical application.
Definitive Crystal Structure: While inferences can be drawn from related molecules, the actual solid-state structure and intermolecular interactions (such as hydrogen bonding and halogen bonding) of this compound remain unknown.
Conformational Dynamics: The rotational barrier around the aryl-carbonyl and carbonyl-nitrogen bonds, influenced by the bulky dicyclohexyl groups and ortho-fluorine atoms, has not been studied. Understanding its conformational preferences in solution is crucial.
Biological Activity: Does the compound exhibit biological activity? The 2,6-difluorobenzamide core is present in known inhibitors of the bacterial protein FtsZ. mdpi.com It is unknown if the dicyclohexyl substitution confers or modulates such activity.
Material Properties: Could the compound function as a polymer additive? Related dicyclohexylamides are used as nucleating agents in polymers like polypropylene (B1209903) to enhance their mechanical and thermal properties.
Table 2: Proposed Future Research Directions
| Research Area | Specific Focus | Rationale |
| Synthesis & Characterization | Optimization of synthetic routes (e.g., coupling vs. acyl chloride). Full characterization via NMR, IR, Mass Spectrometry, and X-ray crystallography. | To establish a reliable supply of the pure compound and determine its definitive structure. |
| Physical Chemistry | Measurement of melting point, boiling point, solubility, and thermal decomposition temperature (TGA). | To create a complete physicochemical profile necessary for handling and application development. |
| Computational Chemistry | Density Functional Theory (DFT) calculations to model conformational energies, rotational barriers, and spectroscopic properties. | To complement experimental data and provide insight into molecular behavior. mdpi.com |
| Biological Screening | In vitro assays against a panel of bacterial strains, with a focus on those where FtsZ is a validated target. | To investigate the potential for antimicrobial applications based on the 2,6-difluorobenzamide pharmacophore. mdpi.com |
| Materials Science | Blending with polymers (e.g., isotactic polypropylene) to study effects on crystallization kinetics, thermal properties (DSC), and mechanical strength. | To explore its potential as a novel nucleating agent or performance additive. |
Potential for this compound in Emerging Fields of Chemical Science
The unique combination of a difluorinated aromatic ring and bulky aliphatic cyclohexyl groups suggests that this compound could be a valuable molecule in several emerging areas.
Medicinal Chemistry and Drug Discovery: The 2,6-difluorobenzamide scaffold is a key component of allosteric inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics. mdpi.com The large, lipophilic dicyclohexyl groups on the amide nitrogen would significantly alter the molecule's steric and electronic profile compared to previously studied derivatives. This could lead to novel binding interactions, improved cell permeability, or a modified pharmacokinetic profile. Therefore, this compound is a candidate for investigation in the development of next-generation antimicrobial agents. walshmedicalmedia.comnanobioletters.com
Polymer and Materials Science: Certain N,N'-disubstituted diamides, particularly those with rigid cores and bulky substituents like N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide, are highly effective as β-nucleating agents for isotactic polypropylene. These agents modify the polymer's crystal structure, leading to enhanced toughness and impact resistance. This compound could be explored for a similar purpose. The fluorine atoms could introduce specific polar interactions or alter the molecule's solubility in the polymer melt, potentially leading to unique nucleation behavior and novel material properties.
Supramolecular Chemistry: The molecule possesses hydrogen bond accepting (carbonyl oxygen, fluorine) and donating (if any N-H is present, though unlikely in this tertiary amide) sites, as well as lipophilic surfaces. This makes it a candidate for studies in crystal engineering and the design of self-assembling systems. Its rigid-flexible nature could be exploited to form well-defined supramolecular architectures.
Methodological Advancements and Interdisciplinary Approaches in the Study of this compound and Related Systems
A comprehensive investigation of this compound would benefit from the application of modern synthetic and analytical techniques, as well as interdisciplinary collaboration.
Advanced Synthesis Methods: While traditional amide synthesis methods are viable, advanced techniques could offer improved efficiency and sustainability. numberanalytics.com This includes the use of visible-light photoredox catalysis for amide bond formation, which proceeds under mild conditions, or the application of continuous flow chemistry for safer and more scalable production. nih.gov Enzymatic methods, using biocatalysts like lipases, could also be explored for highly selective amide synthesis under green conditions. numberanalytics.com
Sophisticated Analytical Techniques: Beyond standard spectroscopy, advanced methods are needed to probe the compound's structure and dynamics. Solid-state NMR spectroscopy could elucidate the structure and packing in the absence of a single crystal for X-ray diffraction. Circular dichroism could be used if chiral variants are synthesized to study their stereochemistry. researchgate.net
Computational and In Silico Modeling: An interdisciplinary approach combining synthetic chemistry with computational modeling is essential. Molecular docking simulations could predict the binding mode and affinity of this compound to protein targets like FtsZ, guiding synthetic efforts. mdpi.com Molecular dynamics simulations could be used to understand its behavior in different environments, such as in a polymer matrix or a biological membrane.
Integrated Research Programs: A truly comprehensive understanding would require collaboration between synthetic organic chemists, structural biologists, materials scientists, and computational chemists. Such a program would enable a feedback loop where, for example, initial biological screening results or material performance data inform the design and synthesis of next-generation analogues with improved properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N,N-dicyclohexyl-2,6-difluorobenzamide, and how do reaction parameters influence yield and purity?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, amidation of 2,6-difluorobenzoyl chloride with dicyclohexylamine under inert conditions (e.g., THF, 0–5°C) is a common approach. Catalytic agents like DMAP (4-dimethylaminopyridine) can enhance reaction efficiency . Purity is optimized via recrystallization from ethanol/water mixtures, monitored by HPLC (C18 column, acetonitrile/water gradient) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?
- Methodological Answer:
- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., SHELX software for refinement ).
- NMR spectroscopy : NMR identifies fluorine environments (δ -110 to -120 ppm for aromatic F), while NMR confirms cyclohexyl protons (δ 1.2–2.1 ppm) .
- FTIR : Carboxamide C=O stretch observed at ~1650 cm, with aromatic C-F bonds at 1200–1250 cm .
Q. How can researchers design in vitro assays to evaluate the antibacterial efficacy of this compound against multidrug-resistant pathogens?
- Methodological Answer: Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against strains like Staphylococcus aureus (MRSA). Include positive controls (e.g., vancomycin) and assess time-kill kinetics. For target-specific studies, employ FtsZ polymerization inhibition assays via turbidimetry (absorbance at 340 nm) .
Advanced Research Questions
Q. What is the mechanistic role of fluorine substitution and cyclohexyl groups in modulating biological activity, particularly against FtsZ?
- Methodological Answer: Fluorine enhances electronegativity and membrane permeability, while cyclohexyl groups improve lipophilicity. SAR studies (e.g., replacing F with Cl or H) show reduced FtsZ inhibition, confirming fluorine’s critical role. Molecular dynamics (MD) simulations reveal that 2,6-difluorobenzamide forms hydrogen bonds with Val207 and Asn263 in FtsZ’s allosteric site, stabilizing the inhibited conformation . Cyclohexyl groups likely enhance binding via hydrophobic interactions .
Q. How can computational approaches guide the optimization of this compound’s binding affinity to bacterial targets?
- Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses in FtsZ (PDB: 4DXD). Focus on hydrogen bonding and π-stacking interactions.
- Free-energy perturbation (FEP) : Quantify substituent effects (e.g., fluorination vs. methylation) on binding energy.
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with MIC values from published datasets .
Q. How should researchers address contradictions in biological activity data arising from substituent variations on the benzamide core?
- Methodological Answer:
- Systematic SAR profiling : Synthesize analogs with incremental substitutions (e.g., monofluoro vs. difluoro, alkyl vs. aryl groups) and test in parallel.
- Meta-analysis : Compare data across studies using standardized assays (e.g., MICs under identical conditions). Discrepancies may arise from differences in bacterial efflux pump expression or assay pH .
- Crystallographic validation : Resolve co-crystal structures of analogs with FtsZ to confirm binding mode consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
